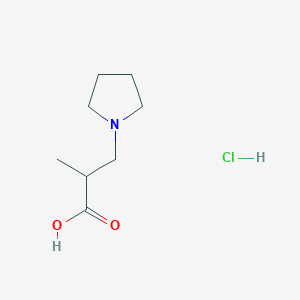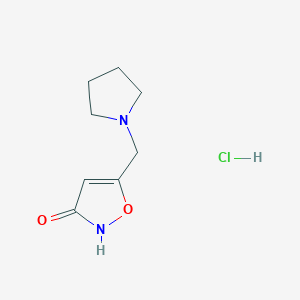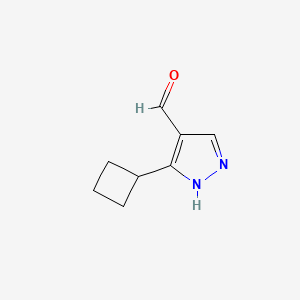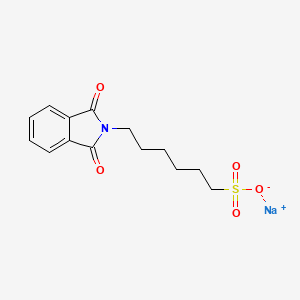
2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride
Descripción general
Descripción
“2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H15NO2.ClH.H2O . It is a solid substance at room temperature . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.OC(=O)CCN1CCCC1 . The InChI representation is 1S/C7H13NO2.ClH/c9-7(10)3-6-8-4-1-2-5-8;/h1-6H2,(H,9,10);1H . The molecular weight of the compound is 179.64 . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound has a molecular weight of 211.69 . The IUPAC name is2-methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride hydrate . The InChI code is 1S/C8H15NO2.ClH.H2O/c1-8(2,7(10)11)9-5-3-4-6-9;;/h3-6H2,1-2H3,(H,10,11);1H;1H2 .
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
This compound has been found to have similar effects to other cathinones, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction and bronchodilation. This compound has been shown to have anxiogenic effects, leading to increased anxiety and paranoia in some users.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride has been used in lab experiments to study its effects on the central nervous system. Its stimulant properties make it useful for studying the effects of dopamine and norepinephrine in the brain. However, its potential for abuse and the lack of research on its long-term effects make it a limited choice for lab experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Further research is needed to determine its safety and efficacy for these conditions. Another area of interest is its potential for abuse and addiction. More research is needed to understand the long-term effects of this compound use and to develop effective treatment options for addiction. Additionally, research is needed to understand the effects of this compound on other neurotransmitters and receptors in the brain.
Aplicaciones Científicas De Investigación
2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinones such as methcathinone and pyrovalerone. This compound has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed, and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(8(10)11)6-9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYNDDYMHRBIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)




![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)
![[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid](/img/structure/B1473498.png)

![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)
